molecular formula C20H23NO B1220073 2-(1-Benzyl-4-methylpyrazol-3-yloxy)-2-methylpropionic acid CAS No. 31828-74-7

2-(1-Benzyl-4-methylpyrazol-3-yloxy)-2-methylpropionic acid

Cat. No.: B1220073
CAS No.: 31828-74-7
M. Wt: 293.4 g/mol
InChI Key: TVBNXRJDERBRGZ-UHFFFAOYSA-N
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Description

The compound “X-50” refers to Palmitoyl Tetrapeptide-50, a peptide-based complex ingredient known for its advanced delivery mechanism and targeted release of biologically active components. It is widely used in skincare products to boost hyaluronic acid and other glycosaminoglycans production, improving skin’s moisture-binding ability and elasticity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl Tetrapeptide-50 is synthesized through peptide synthesis, where amino acids are sequentially linked together. The process involves the protection of amino groups, activation of carboxyl groups, and coupling reactions. The final product is then purified using techniques such as high-performance liquid chromatography.

Industrial Production Methods

In industrial settings, Palmitoyl Tetrapeptide-50 is produced in both liquid and powder forms. The liquid suspension form includes water, xanthan gum, lactic acid, glycolic acid, polyvinyl alcohol, and other additives. The powder form consists of lactic acid/glycolic acid copolymer, polyvinyl alcohol, and encapsulated peptides .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl Tetrapeptide-50 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the peptide.

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, bioavailability, and targeted delivery properties.

Scientific Research Applications

Palmitoyl Tetrapeptide-50 has a wide range of scientific research applications:

Mechanism of Action

Palmitoyl Tetrapeptide-50 exerts its effects by increasing the synthesis of hyaluronic acid and other glycosaminoglycans through the activation of the Hyaluronan synthase 2 enzyme. It binds to skin fibroblasts via a key/lock mechanism, mimicking natural growth factors and promoting collagen production. This results in improved skin elasticity, moisture retention, and reduced wrinkles .

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl Pentapeptide-4: Known for its anti-aging properties and ability to stimulate collagen production.

    Acetyl Hexapeptide-8: Commonly used in anti-wrinkle formulations for its muscle-relaxing effects.

    Copper Tripeptide-1: Promotes wound healing and skin regeneration.

Uniqueness of Palmitoyl Tetrapeptide-50

Palmitoyl Tetrapeptide-50 stands out due to its advanced delivery mechanism, which ensures targeted release and enhanced bioavailability of active ingredients. Its dual action of boosting hyaluronic acid and elastin production makes it particularly effective in improving skin texture and appearance .

Properties

CAS No.

31828-74-7

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

N,N-dimethyl-3,3-diphenyl-3-prop-2-ynoxypropan-1-amine

InChI

InChI=1S/C20H23NO/c1-4-17-22-20(15-16-21(2)3,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h1,5-14H,15-17H2,2-3H3

InChI Key

TVBNXRJDERBRGZ-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C

Synonyms

2-(1-benzyl-4-methylpyrazol-3-yloxy)-2-methylpropionic acid
X 50
X-50

Origin of Product

United States

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